molecular formula C9H10BrNO3 B8028012 1-Bromo-3-nitro-5-propoxybenzene

1-Bromo-3-nitro-5-propoxybenzene

Cat. No.: B8028012
M. Wt: 260.08 g/mol
InChI Key: BFKORDRBSFVTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-nitro-5-propoxybenzene (: 1881321-63-6) is an aromatic organic compound with the molecular formula C 9 H 10 BrNO 3 and a molecular weight of 260.09 g/mol . This chemical is a derivative of benzene, substituted with a bromine atom, a nitro group, and a propoxy group in a meta- substitution pattern on the ring. Its structure is characterized by the SMILES notation CCCOC1=CC( N+ =O)=CC(Br)=C1 . As a building block in organic synthesis, this compound is a valuable intermediate for constructing more complex molecules. The bromine atom is susceptible to substitution reactions, such as metal-halogen exchange or cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse carbon-based or other functional groups . Concurrently, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization, for instance, through amide bond formation or diazotization chemistry . This combination of reactive sites makes it a versatile precursor in medicinal chemistry for the development of pharmaceutical candidates and in material science for the creation of advanced organic materials . The propoxy group influences the compound's solubility and electronic characteristics, which can be tailored for specific applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-nitro-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKORDRBSFVTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 3,5-disubstituted nitrobenzene derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3,5-Disubstituted Nitrobenzene Derivatives in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. 3,5-disubstituted nitrobenzene derivatives represent a significant class of compounds in medicinal chemistry, often serving as key intermediates or scaffolds. Their solubility behavior in organic solvents is a critical parameter that dictates their purification, crystallization, and formulation pathways. This guide provides a comprehensive examination of the factors governing the solubility of these derivatives. We will delve into the intricate interplay of solute and solvent properties, explore theoretical frameworks for solubility prediction, and present robust, field-proven experimental protocols for accurate solubility determination. This document is intended to be a practical and authoritative resource, bridging theoretical principles with actionable laboratory insights.

Foundational Principles: The Thermodynamics of Dissolution

At its core, the dissolution of a crystalline solid, such as a 3,5-disubstituted nitrobenzene derivative, into an organic solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). The process is spontaneous when ΔG is negative, as defined by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔS is the entropy of solution.

The dissolution process can be conceptually broken down into three steps, providing a framework to understand the enthalpic and entropic contributions[1]:

  • Lattice Energy (Solute-Solute Interaction, ΔH₁): Energy is required to overcome the intermolecular forces holding the crystalline lattice together. This is an endothermic process (ΔH₁ > 0). For nitrobenzene derivatives, strong π-π stacking, dipole-dipole interactions from the nitro groups, and potential hydrogen bonds from substituents significantly contribute to a higher lattice energy, which can impede solubility.

  • Cavitation Energy (Solvent-Solvent Interaction, ΔH₂): Energy is needed to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process (ΔH₂ > 0).

  • Solvation Energy (Solute-Solvent Interaction, ΔH₃): Energy is released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH₃ < 0). Favorable interactions, such as hydrogen bonding or strong dipole-dipole forces, lead to a more negative solvation enthalpy, promoting solubility.

The overall enthalpy of solution (ΔH) is the sum of these steps (ΔH = ΔH₁ + ΔH₂ + ΔH₃). The process is favored when the energy released during solvation (ΔH₃) is comparable to or greater than the energy required to break the solute lattice and solvent structure (ΔH₁ + ΔH₂).

Caption: Thermodynamic cycle of the dissolution process.

The Solute: Unpacking the 3,5-Disubstituted Nitrobenzene Scaffold

The molecular structure of the solute is paramount. For 3,5-disubstituted nitrobenzene derivatives, three key features dictate their physicochemical properties and, consequently, their solubility.

The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects, making the aromatic ring electron-deficient.[2][3][4] This has several consequences:

  • High Polarity: The N-O bonds are highly polarized, creating a strong molecular dipole moment. This enhances interactions with polar solvents.

  • Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, which is a critical factor for solubility in protic solvents like alcohols.

The Benzene Ring

The aromatic ring itself is nonpolar and hydrophobic.[5][6] It primarily interacts through van der Waals forces and π-π stacking interactions with aromatic solvents like toluene. The large, hydrophobic surface area of the benzene ring contributes to poor solubility in highly polar, non-aromatic solvents, and especially in water.[5][6][7][8]

The 3,5-Substituents (R₁, R₂)

The nature of the substituents at the 3 and 5 positions is the primary determinant of a derivative's specific solubility profile. Their effects can be broadly categorized:

  • Polar vs. Nonpolar: Polar substituents (e.g., -OH, -COOH, -NH₂) increase the overall polarity of the molecule and can act as hydrogen bond donors and/or acceptors. This generally increases solubility in polar solvents. For instance, 3,5-dinitrobenzoic acid is more soluble in polar organic solvents than a nonpolar analogue would be.[9] Conversely, nonpolar, alkyl substituents (e.g., -CH₃, -C₂H₅) increase the molecule's hydrophobicity, favoring solubility in nonpolar solvents.

  • Steric Effects: Bulky substituents can disrupt the planarity of the molecule and interfere with efficient crystal packing. A less stable crystal lattice (lower lattice energy) generally leads to increased solubility, as less energy is required to break the solute-solute interactions.

Caption: Key molecular features influencing solubility.

The Solvent: A Guide to Solvent Selection

The principle of "like dissolves like" is a useful heuristic, but a more quantitative approach is necessary for rational solvent selection in a professional setting.[7] Solvents are best characterized by a combination of physical properties.

Polarity, Protic vs. Aprotic
  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at dissolving solutes that have hydrogen bond donor/acceptor sites, such as a derivative with a carboxylic acid or hydroxyl group.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO, ethyl acetate): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can act as acceptors. They are excellent for dissolving polar solutes that do not rely on hydrogen bond donation from the solvent.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dipole moments and interact primarily through weaker van der Waals or dispersion forces. They are suitable for dissolving nonpolar derivatives, but generally show low solubility for the highly polar nitrobenzene scaffold.

Hansen Solubility Parameters (HSP)

For a more sophisticated analysis, the Hansen Solubility Parameters provide a powerful framework.[10] This model deconstructs the total Hildebrand solubility parameter (δt) into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipolar) interactions.

  • δh: Energy from hydrogen bonding.

Each molecule (solute and solvent) can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values (i.e., points that are close together in Hansen space) are likely to be miscible.[11] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and solubility is predicted to be high when this distance is small.[11]

Case Study: Solubility of 3,5-Dinitrobenzoic Acid

3,5-Dinitrobenzoic acid is an excellent model compound for this class. It contains the core nitrobenzene structure with two nitro groups and a polar, acidic carboxylic acid substituent. Experimental data on its solubility in various pure solvents at different temperatures has been systematically measured.[12][13][14]

Table 1: Molar Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Select Solvents at 298.15 K (25 °C)

SolventSolvent TypeMolar Fraction (x) x 10³
MethanolPolar Protic102.50
EthanolPolar Protic83.10
AcetonitrilePolar Aprotic74.20
Ethyl AcetatePolar Aprotic100.20
n-PropanolPolar Protic64.90
n-ButanolPolar Protic52.50
TolueneNonpolar Aromatic1.34
WaterPolar Protic0.25

Data compiled from Zhang et al. (2012) and Wen et al. (2022).[13][14]

Analysis of Results:

  • The highest solubility is observed in polar solvents like methanol, ethanol, ethyl acetate, and acetonitrile. This is driven by strong dipole-dipole interactions with the nitro groups and, in the case of alcohols, strong hydrogen bonding with the carboxylic acid group.

  • As the alkyl chain length of the alcohol increases (methanol to n-butanol), the solvent becomes less polar, and the solubility of the highly polar 3,5-dinitrobenzoic acid decreases.

  • Solubility in the nonpolar aromatic solvent toluene is extremely low, highlighting the dominance of the polar functional groups on the solute.

  • Despite being a polar protic solvent, water shows very poor solubility. This is attributed to the large, hydrophobic benzene ring and the highly stable hydrogen-bonding network of water, which would be disrupted by the introduction of the solute.[7][8]

Experimental Protocol: Gravimetric Method for Solubility Determination

To ensure trustworthy and reproducible data, a robust experimental protocol is essential. The isothermal gravimetric method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.[15]

Causality Behind Methodological Choices:
  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for achieving a true thermodynamic equilibrium.

  • Use of Excess Solute: To ensure the solution is saturated, undissolved solid must remain present throughout the experiment. This provides a solid phase in equilibrium with the liquid phase, which is the definition of a saturated solution.[15]

  • Equilibration Time: Dissolution is not instantaneous. A sufficient agitation time (e.g., 24-48 hours) is required to ensure the system has reached equilibrium and the solvent holds the maximum amount of dissolved solute.

  • Filtration: It is crucial to separate the saturated solution (filtrate) from the excess undissolved solid without altering the temperature or composition. A syringe filter is ideal for this purpose.

  • Drying to Constant Weight: The solvent must be completely removed from the weighed aliquot of the saturated solution to ensure that the final mass corresponds only to the dissolved solute. Heating in a vacuum oven and repeated weighing until the mass is stable is a self-validating step to confirm complete solvent evaporation.

Step-by-Step Protocol
  • Preparation: Add an excess amount of the 3,5-disubstituted nitrobenzene derivative to a series of sealed glass vials, each containing a precise volume (e.g., 5.0 mL) of a chosen organic solvent.

  • Equilibration: Place the sealed vials in a constant-temperature orbital shaker or on a stirring plate set to the desired temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the mixtures for 24-48 hours.

  • Settling: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot (e.g., 2.0 mL) of the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed glass vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.

  • Weighing: Immediately cap and weigh the vial containing the filtrate to determine the mass of the saturated solution.

  • Solvent Evaporation: Place the uncapped vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-60 °C).

  • Final Weighing: Once all the solvent has evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing cycle until a constant mass is achieved.

  • Calculation: The solubility (S) can be expressed in various units, such as g/100 g of solvent: S = (m_solute / m_solvent) * 100 Where:

    • m_solute = (mass of vial + solute) - (mass of empty vial)

    • m_solvent = (mass of vial + solution) - (mass of vial + solute)

Caption: Experimental workflow for the gravimetric solubility determination method.

Advanced Prediction: Computational Approaches

While experimental determination is the definitive method, computational models can provide valuable early insights and screen potential solvents.

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bond counts) with experimentally determined solubility.[16] While powerful, their predictive accuracy is limited to the chemical space of the training data.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a high-fidelity, physics-based method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, without requiring experimental data for parametrization.[17][18] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarization charges, providing a robust prediction of solubility from first principles.[17]

Conclusion

The is a complex phenomenon governed by a delicate balance of intermolecular forces. A thorough understanding of the solute's structural features—the strong polarity of the nitro group, the hydrophobicity of the benzene ring, and the specific physicochemical properties of the 3,5-substituents—is essential for predicting solubility behavior. This, combined with a quantitative understanding of solvent properties through frameworks like Hansen Solubility Parameters, allows for the rational selection of solvent systems for purification and formulation. For definitive data, the application of a rigorous, self-validating experimental protocol, such as the gravimetric method, is indispensable. By integrating theoretical principles with robust experimental practice, researchers and drug development professionals can effectively navigate the challenges associated with the solubility of this important class of chemical compounds.

References

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Quora. (2018). Why is nitrobenzene insoluble in water? Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • Martínez, F. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • Wen, Y., et al. (2022). Solubility Measurement, Thermodynamic Correlation, and Comprehensive Analysis of 3,5-Dinitrobenzoic Acid in 13 Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hildebrand and Hansen solubility parameters from Molecular Dynamics with applications to electronic nose polymer sensors. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • SCM. (2025). Properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Unknown. (n.d.). effect of substituents on reactivity and orientation of - UNIT I Benzene and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102241652A - Preparation method of crystal violet lactone.
  • Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved from [Link]

  • World Health Organization. (n.d.). Nitrobenzene in Drinking-water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • ACS Publications. (2025). In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate on Graphene Oxide for Efficient Electrocatalytic Ascorbic Acid Oxidation. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • MDPI. (2022). Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Nitrobenzene. Retrieved from [Link]

  • YouTube. (2019). Introduction to the Hansen Solubility Parameters. Retrieved from [Link]

  • SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • Khan Academy. (2022). Free energy of dissolution. Retrieved from [Link]

  • MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-Bromo-3-nitro-5-propoxybenzene from 3-bromo-5-nitrophenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Bromo-3-nitro-5-propoxybenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol details a robust and efficient Williamson ether synthesis, starting from the readily available 3-bromo-5-nitrophenol. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction

1-Bromo-3-nitro-5-propoxybenzene serves as a critical building block in organic synthesis. The strategic placement of the bromo, nitro, and propoxy functionalities on the benzene ring allows for diverse subsequent chemical transformations, making it a valuable precursor for creating complex molecular architectures. The synthesis route described herein employs the classical Williamson ether synthesis, a reliable and widely used method for forming ethers from an alkoxide and an organohalide.[1][2][3][4] This reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (phenoxide in this case) acts as a nucleophile, attacking the primary alkyl halide.[1][2][5]

Reaction Mechanism and Scientific Rationale

The synthesis of 1-Bromo-3-nitro-5-propoxybenzene from 3-bromo-5-nitrophenol is a two-step process that occurs in a single pot.

Step 1: Deprotonation of the Phenol

The reaction is initiated by the deprotonation of the hydroxyl group of 3-bromo-5-nitrophenol using a suitable base. In this protocol, anhydrous potassium carbonate (K2CO3) is employed. Potassium carbonate is a mild and effective base for this transformation.[6][7][8] It reacts with trace amounts of water in the solvent to form potassium hydroxide (KOH), which is a strong enough base to deprotonate the phenol, generating the corresponding potassium phenoxide salt.[2][6] This in-situ generation of the active base is advantageous as it avoids the use of more hazardous and moisture-sensitive bases like sodium hydride.[7]

Step 2: Nucleophilic Substitution (SN2)

The generated phenoxide ion is a potent nucleophile. It subsequently attacks the electrophilic carbon of 1-propyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[1][5] This concerted mechanism involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired ether, 1-Bromo-3-nitro-5-propoxybenzene. The choice of a primary alkyl halide like 1-propyl bromide is crucial as SN2 reactions are most efficient with unhindered substrates.[1][3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Combine 3-bromo-5-nitrophenol, K2CO3, and Acetone B Add 1-propyl bromide A->B C Reflux the mixture B->C Initiates SN2 reaction D Filter to remove salts C->D E Evaporate solvent D->E F Dissolve in Ethyl Acetate E->F G Wash with water and brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Figure 1. A schematic overview of the synthesis workflow.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
3-bromo-5-nitrophenol95%Sigma-Aldrich116632-23-6
1-Propyl bromide>98%Carl ROTH106-94-5
Anhydrous Potassium Carbonate≥99%Fisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Anhydrous Sodium Sulfate≥99%Fisher Scientific7757-82-6
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Glass column for chromatography

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Detailed Experimental Protocol

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitrophenol (1.0 eq, e.g., 2.18 g, 10 mmol).

  • Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol) to the flask.

  • Add acetone (50 mL) as the solvent.[7][9] Acetone is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SN2 reaction.[1][10]

Step 2: Alkylation

  • While stirring the mixture, add 1-propyl bromide (1.2 eq, e.g., 1.1 mL, 12 mmol) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone).

  • Maintain the reflux for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The starting material (3-bromo-5-nitrophenol) is more polar and will have a lower Rf value than the product.

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) using a Buchner funnel and wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude residue in ethyl acetate (50 mL).

  • Transfer the ethyl acetate solution to a separatory funnel and wash it with water (2 x 30 mL) to remove any remaining inorganic salts and other water-soluble impurities.

  • Wash the organic layer with brine (30 mL) to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Load the crude product (adsorbed onto a small amount of silica gel for dry loading) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). The less polar product will elute before any remaining starting material.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 1-Bromo-3-nitro-5-propoxybenzene as a solid.

Safety and Hazard Information

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-bromo-5-nitrophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[11]

  • 1-Propyl bromide: Highly flammable liquid and vapor.[12] May cause respiratory irritation, drowsiness, or dizziness.[12][13] May damage fertility or the unborn child.[13][14] It is also suspected of causing cancer and may cause damage to the nervous system through prolonged or repeated exposure.[12][15]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[9]

  • Ethyl Acetate and Hexanes: Highly flammable liquids and vapors. May cause skin and eye irritation. May cause drowsiness or dizziness.

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.[11][13][14][16][17]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-bromo-5-nitrophenolC6H4BrNO3218.01Solid134-138
1-Bromo-3-nitro-5-propoxybenzeneC9H10BrNO3260.09Solid51-54 (literature for similar compounds)

Note: The melting point of the final product may vary depending on purity.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of 1-Bromo-3-nitro-5-propoxybenzene from 3-bromo-5-nitrophenol. The use of potassium carbonate as a base and acetone as a solvent offers a practical and scalable approach. Careful monitoring of the reaction progress and proper purification techniques are essential to obtain the desired product in high purity. This protocol serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.

References

  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propyl bromide. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1332 - 1-BROMOPROPANE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • TURI. (n.d.). MA Chemical Fact Sheet n-Propyl Bromide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • SHANDONG LOOK CHEMICAL. (2020, September 28). Acetone, ethanol and other solvents and water miscibility, you can use it to do extraction solvent! You read that right! Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-nitrophenol (C6H4BrNO3). Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2016, September 18). How Aromatic nitro compound converted into aromatic amine without hydrogenator? Retrieved from [Link]

  • Chegg.com. (2020, February 16). Solved Design a synthesis of. Retrieved from [Link]

  • ACS Publications. (2016, May 23). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of Bromo-Nitro-Alkoxy Benzenes

[1]

Executive Summary

The Buchwald-Hartwig amination of bromo-nitro-alkoxy benzenes presents a unique chemoselective challenge. These substrates contain a "push-pull" electronic system: the nitro group (EWG) activates the ring for oxidative addition but introduces susceptibility to nucleophilic aromatic substitution (

alkoxy group (EDG)

This guide provides a validated protocol prioritizing Pd-precatalyst technology and weak inorganic bases to suppress side reactions (nitro reduction, azo formation,

BrettPhos Pd G4RuPhos Pd G4Cesium Carbonate (

)
1,4-DioxaneToluene

Substrate Analysis & Mechanistic Considerations

The "Push-Pull" Electronic Conflict

Success depends on balancing the electronics of the aryl bromide:

  • Nitro Group (

    
    ):  Strongly withdraws electron density.
    
    • Pro: Facilitates rapid oxidative addition of the Pd(0) species.

    • Con: Makes the ring susceptible to background

      
       reactions with amine nucleophiles (especially if ortho/para to Br).
      
    • Risk:[1][2] Can coordinate to Pd, acting as a catalyst poison, or undergo reduction to an amine/hydroxylamine if hydride sources are present.

  • Alkoxy Group (

    
    ):  Donates electron density via resonance.
    
    • Effect: Deactivates the ring slightly compared to pure nitroarenes, potentially slowing oxidative addition but stabilizing the intermediate.

    • Sterics:Ortho-alkoxy groups require bulky ligands (e.g., RuPhos, BrettPhos) to facilitate reductive elimination.

The vs. Catalysis Competition

If the nitro group is ortho or para to the bromide, the amine may attack the ring directly without the catalyst (

  • Solution: Use a highly active catalyst (Pd G4) to ensure the rate of Oxidative Addition (

    
    ) 
    
    
    rate of
    
    
    (
    
    
    ).

Critical Parameter Optimization

Ligand & Catalyst Selection

The use of Precatalysts (G3/G4) is strictly required. Traditional


ParameterRecommendationRationale
Primary Ligand BrettPhos Gold standard for primary amines. Large bite angle and bulk promote reductive elimination on electron-rich/poor hybrid rings.
Secondary Ligand RuPhos Superior for secondary amines or sterically hindered ortho-alkoxy substrates.
Alternative XantPhos Use only if the amine is an amide/carbamate. The wide bite angle favors reductive elimination for these specific nucleophiles.
Pd Source Pd G4 Precatalyst Ensures 1:1 L:Pd ratio and immediate activation at mild temperatures, preventing nitro-group reduction.
Base Selection (The "Nitro Rule")

NEVER use Sodium tert-butoxide (


)
  • Standard:

    
      (Cesium Carbonate).[3] The "Goldilocks" base—strong enough to deprotonate the Pd-bound amine, but weak enough to leave the nitro group intact.
    
  • Alternative:

    
      (Tribasic Potassium Phosphate). Useful if 
    
    
    leads to solubility issues.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Aryl Bromide Atmosphere: Argon or Nitrogen (Strict exclusion of

Reagents:
  • Aryl Bromide: 1.0 equiv (e.g., 4-bromo-2-methoxy-1-nitrobenzene)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

    • Note: If G4 is unavailable, use

      
       (2 mol%) + BrettPhos (4 mol%), but G4 is significantly more reliable.
      
  • Base:

    
     (2.0 – 3.0 equiv), dried/finely ground.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Workflow:
  • Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) containing a magnetic stir bar. Cool under a stream of Argon.[4]

  • Solids Addition: Charge the vial with the Aryl Bromide (if solid), Base (

    
    ), and Pd Precatalyst  (BrettPhos Pd G4).
    
    • Critical: Do not add the amine yet if it is a liquid.

  • Evacuation: Seal the vial. Evacuate and backfill with Argon three times (3x).

  • Solvent/Liquids: Syringe in the anhydrous Solvent and the Amine (if liquid).

    • Tip: If the amine is solid, add it in Step 2.

  • Reaction: Place in a pre-heated block at 80°C – 100°C . Stir vigorously (1000 RPM) to ensure suspension of the insoluble carbonate base.

  • Monitoring: Monitor via LCMS or TLC.

    • Checkpoint: Reaction should be complete within 2-12 hours. If starting material persists after 6h, add 1 mol% more catalyst.

  • Workup: Cool to Room Temp. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Visualizations

Decision Logic: vs. Catalysis

The following diagram illustrates the decision pathway when dealing with nitro-substituted substrates to avoid side reactions.

SNAr_vs_BuchwaldStartSubstrate Analysis:Bromo-Nitro-Alkoxy BenzenePosCheckIs Nitro group Ortho/Parato Bromide?Start->PosCheckRiskHighHigh Risk of SNAr(Background Reaction)PosCheck->RiskHighYesRiskLowLow Risk of SNArPosCheck->RiskLowNo (Meta)ActionHighSTRATEGY:1. Use Non-Polar Solvent (Toluene)2. High Cat Loading (3-5%)3. Lower Temp (60-80°C)RiskHigh->ActionHighActionLowSTRATEGY:Standard Conditions(Dioxane, 100°C)RiskLow->ActionLowBaseCheckBase SelectionActionHigh->BaseCheckActionLow->BaseCheckNaOtBuAvoid NaOtBu(Nitro Reduction/Azo coupling)BaseCheck->NaOtBuStrong BaseCs2CO3Use Cs2CO3 or K3PO4(Chemoselective)BaseCheck->Cs2CO3Weak Base

Caption: Strategic decision tree for minimizing background nucleophilic aromatic substitution (

Experimental Workflow

The standard protocol visualized for laboratory execution.

Protocol_FlowSetup1. Inert Setup(Vial + Ar/N2)Solids2. Add Solids(Ar-Br, Base, Cat)Setup->SolidsPurge3. Evacuate/Refill(x3 Cycles)Solids->PurgeLiquids4. Add Liquids(Solvent + Amine)Purge->LiquidsHeat5. Heat (80-100°C)Stir 1000 RPMLiquids->HeatWorkup6. Filter (Celite)& PurifyHeat->Workup

Caption: Step-by-step bench workflow for Pd G4 catalyzed amination.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning by Nitro group.Switch to BrettPhos Pd G4 (precatalyst) to ensure active species formation.[5] Increase temp to 110°C.
Direct Amination (

)
Background reaction dominates.Use a non-polar solvent (Toluene ) to disfavor the charged

transition state. Lower temp.
Azo/Hydrazine Byproducts Nitro reduction occurring.[6][7]STOP using NaOtBu. Switch immediately to

. Ensure solvent is peroxide-free.
Debromination (Ar-H)

-Hydride elimination.
Switch to RuPhos (bulky ligand prevents

-elimination). Ensure amine is not acting as a hydride source (use excess).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Bruno, N. C., et al. (2013). Rapid and Scalable Synthesis of Pd(II) Precatalysts for C-N Cross-Coupling. Chemical Science. [Link]

  • Maitland Jones, A., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine (Using BrettPhos Pd G4). Beilstein Journal of Organic Chemistry. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. ACS Catalysis.[7] [Link]

Technical Application Note: Precision O-Alkylation of 3-Bromo-5-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for the O-alkylation of 3-bromo-5-nitrophenol with 1-bromopropane (propyl bromide) to synthesize 1-bromo-3-nitro-5-propoxybenzene .

This transformation utilizes a standard Williamson Ether Synthesis , but specific attention is required due to the electronic nature of the substrate.[1] The presence of the electron-withdrawing nitro (-NO


) and bromo (-Br) groups significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. While this facilitates deprotonation, it concomitantly reduces the nucleophilicity of the resulting phenoxide ion.

Strategic Protocol Choice: To counterbalance the reduced nucleophilicity, this protocol employs a polar aprotic solvent (DMF) and thermal activation (60°C) . Potassium carbonate (


) is selected as the base for its operational safety and efficiency in generating the phenoxide in situ without the risks associated with metal hydrides (e.g., NaH). Potassium iodide (KI) is included as a catalyst to facilitate the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism.[2][3]
  • Deprotonation:

    
     deprotonates the phenol, forming the potassium phenoxide. The 
    
    
    
    of 3-bromo-5-nitrophenol is estimated at ~8.0–8.5 (vs. 10.0 for phenol), ensuring complete deprotonation by carbonate.
  • Activation (Finkelstein): The optional addition of catalytic KI converts 1-bromopropane to 1-iodopropane, which possesses a superior leaving group (I⁻ vs Br⁻).

  • Substitution: The phenoxide oxygen attacks the

    
    -carbon of the propyl halide, displacing the halide and forming the ether linkage.
    
Reaction Scheme Visualization

ReactionScheme Substrate 3-Bromo-5-nitrophenol (Ar-OH) Intermediate Potassium Phenoxide (Ar-O⁻ K⁺) Substrate->Intermediate Deprotonation (DMF, RT) Base K2CO3 (Base) Base->Intermediate Product 1-Bromo-3-nitro-5-propoxybenzene (Target Ether) Intermediate->Product SN2 Attack (60°C) Reagent 1-Bromopropane (Pr-Br) Reagent->Product + Pr-Br Catalyst KI (cat.) (Finkelstein) Catalyst->Product Accelerates

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Part 3: Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4]Density (g/mL)Role
3-Bromo-5-nitrophenol 218.001.0SolidSubstrate
1-Bromopropane 122.991.51.35Alkylating Agent
Potassium Carbonate (

)
138.212.0SolidBase
Potassium Iodide (KI)166.000.1SolidCatalyst
DMF (Anhydrous)73.09N/A0.944Solvent (0.5 M)
Step-by-Step Methodology

Phase A: Reaction Setup

  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the RBF with 3-bromo-5-nitrophenol (1.0 eq, e.g., 2.18 g, 10 mmol). Add anhydrous DMF (20 mL, 0.5 M concentration). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
      (2.0 eq, 2.76 g) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.
    
  • Alkylation: Add Potassium Iodide (0.1 eq, 166 mg). Then, add 1-bromopropane (1.5 eq, 1.85 g, ~1.37 mL) dropwise via syringe.

    • Note: 1-Bromopropane is volatile (bp 71°C). Add slowly to prevent evaporation before reaction.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours.

    • QC Check: Monitor by TLC (See Section 4.1).

Phase B: Work-up

  • Quench: Cool the reaction mixture to RT. Pour the mixture into 100 mL of ice-cold water (or saturated

    
    ) to dissolve inorganic salts and quench residual base.
    
  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Washing: Combine the organic layers.[5] Wash sequentially with:

    • 1M NaOH (20 mL) – Critical Step: Removes unreacted phenol starting material.[5]

    • Water (20 mL).

    • Brine (saturated NaCl, 20 mL).

  • Drying: Dry the organic phase over anhydrous

    
      or 
    
    
    
    . Filter off the drying agent.[5]
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil/solid.

Phase C: Purification

  • Assessment: The crude product is often sufficiently pure (>90%) for downstream applications due to the NaOH wash.

  • Chromatography: If higher purity is required, purify via silica gel flash chromatography.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20). The ether product is less polar than the starting phenol.

Experimental Workflow Diagram

Workflow Step1 Dissolve Phenol in DMF (0.5 M) Step2 Add K2CO3 (2.0 eq) Stir 30 min @ RT Step1->Step2 Step3 Add KI (0.1 eq) & Propyl Bromide (1.5 eq) Step2->Step3 Step4 Heat to 60°C 4-6 Hours Step3->Step4 Step5 Quench with Ice Water Extract w/ EtOAc Step4->Step5 Step6 Wash w/ 1M NaOH (Removes unreacted Phenol) Step5->Step6 Step7 Dry & Concentrate Yield Crude Product Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation.

Part 4: Process Control & Characterization

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexanes:EtOAc (8:2).

  • Visualization: UV Light (254 nm). The product will have a higher

    
     value than the starting phenol.
    
    • Starting Material (Phenol): Lower

      
      , UV active.
      
    • Product (Ether): Higher

      
      , UV active.
      
Expected NMR Data ( )
  • Aromatic Region: Three distinct signals (due to asymmetry) in the range of

    
     7.0 – 8.0 ppm.
    
    • H-2 (between Br and

      
      ): Singlet/Doublet, most deshielded (~7.8 ppm).
      
    • H-4 (between

      
       and OPr): Triplet/Multiplet (~7.6 ppm).
      
    • H-6 (between Br and OPr): Triplet/Multiplet (~7.3 ppm).

  • Aliphatic Region (Propyl group):

    • 
      : Triplet, 
      
      
      
      ~4.0 ppm.
    • 
      : Multiplet (sextet), 
      
      
      
      ~1.8 ppm.
    • 
      : Triplet, 
      
      
      
      ~1.0 ppm.

Part 5: Safety & Hazards (HSE)

ComponentHazard ClassHandling Precaution
3-Bromo-5-nitrophenol Irritant (Skin/Eye)Wear gloves/goggles. Avoid dust inhalation.
1-Bromopropane Reprotoxic, VolatileFume hood mandatory. Avoid inhalation.
DMF Reprotoxic, Absorbs through skinDouble glove (Nitrile).
Potassium Carbonate IrritantAvoid dust inhalation.

Part 6: References

  • BenchChem. (2025).[1][6] Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Retrieved from (Grounding for general Williamson ether synthesis on halogenated/nitro phenols).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from (Mechanistic grounding for

    
     conditions).
    
  • Organic Syntheses. Alkylation of Phenols: General Procedures. Coll. Vol. 1, p. 102. Retrieved from (Standard reference for phenolic alkylation).

  • PubChem. 3-Bromo-5-nitrophenol (Compound Summary). Retrieved from (Physical properties and safety data).

  • Cazorla, C., et al. (2011).[7] O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13, 2482-2488.[7] Retrieved from (Optimization of alkylation conditions).

Sources

Application Note: 1-Bromo-3-nitro-5-propoxybenzene as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

1-Bromo-3-nitro-5-propoxybenzene (CAS: 1391998-06-5) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the 1,3,5-trisubstituted pattern, which allows drug designers to project chemical vectors into three distinct spatial quadrants of a biological target. Unlike ortho- or para-substituted systems, the meta-relationship prevents steric clash between substituents while maximizing the accessible chemical space.

This building block offers three orthogonal handles for divergent synthesis:

  • Bromide (C-1): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Nitro Group (C-3): A masked nitrogen source.[1] Upon chemoselective reduction, it yields an aniline for urea formation, amidation, or heterocycle construction.

  • Propoxy Group (C-5): A stable ether linkage providing lipophilicity (estimated cLogP ~3.8–4.2) and specific hydrophobic binding interactions, often used to fill "lipophilic pockets" in kinase or GPCR targets.

Divergent Synthesis Workflow

The primary challenge when utilizing this scaffold is chemoselectivity .[1] The user must choose an order of operations that preserves the integrity of the remaining functional groups.

  • Path A (Suzuki First): Recommended.[2][3] The nitro group is generally inert to Suzuki conditions. This avoids potential Pd-catalyst poisoning by a free amine.

  • Path B (Reduction First): Requires care.[4] Reducing the nitro group generates a free aniline, which can chelate Pd catalysts or compete in cross-coupling reactions. If this path is chosen, immediate protection (e.g., Boc-anhydride) of the amine is advised.

Workflow Visualization

DivergentSynthesis Start 1-Bromo-3-nitro- 5-propoxybenzene Suzuki Step 1: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Start->Suzuki Path A (Preferred) Red2 Step 1: Chemoselective Reduction (Must preserve Br) Start->Red2 Path B (Alternative) Biaryl Intermediate: 3-Nitro-5-propoxy-biaryl Suzuki->Biaryl Red1 Step 2: Reduction (Fe/NH4Cl or H2/Pt-S) Biaryl->Red1 FinalA Target A: 3-Amino-5-propoxy-biaryl Red1->FinalA Aniline Intermediate: 3-Bromo-5-propoxy-aniline Red2->Aniline Protect Step 2: N-Protection (Boc2O) Aniline->Protect Suzuki2 Step 3: Suzuki Coupling Protect->Suzuki2 FinalB Target B: Protected Amino-Biaryl Suzuki2->FinalB

Figure 1: Decision tree for functionalizing the scaffold. Path A is generally higher yielding as it avoids handling the sensitive bromo-aniline intermediate.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Install a biaryl linkage at C-1 without affecting the nitro group or cleaving the propoxy ether.[1]

Scientific Rationale: The nitro group at C-3 is electron-withdrawing, which actually activates the C-Br bond at C-1 for oxidative addition by the Palladium catalyst.[1] This makes the coupling generally faster than with electron-rich aryl bromides. We utilize a weak base (K2CO3) to prevent any potential hydrolysis of the ether, although aryl alkyl ethers are robust.

Materials
  • Substrate: 1-Bromo-3-nitro-5-propoxybenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for stability and resistance to nitro-interference.

  • Base: K2CO3 (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles). Dissolved oxygen is the primary cause of homocoupling byproducts.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM under a positive stream of inert gas.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/TLC. The nitro group will remain intact.

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography. The nitro-biaryl product is usually highly colored (yellow/orange) and moves easily on silica.

Self-Validating Check:

  • Success: Shift in retention time; disappearance of Br-isotope pattern (1:1 doublet) in MS.

  • Failure: If dehalogenation (replacement of Br with H) is observed, the reaction temperature was too high or the solvent contained protic impurities.

Protocol 2: Chemoselective Nitro Reduction (Bromine Retention)

Objective: Reduce the nitro group to an aniline without removing the bromine atom (hydrodehalogenation).

Scientific Rationale: Standard catalytic hydrogenation (H2, Pd/C) is NOT recommended here, as it frequently cleaves Aryl-Br bonds, especially in meta-positions.[1] Instead, we employ a dissolving metal reduction (Fe/NH4Cl) or Stannous Chloride (SnCl2). These methods operate via single-electron transfer mechanisms that are highly selective for NO2 over Ar-Br.

Materials
  • Substrate: 1-Bromo-3-nitro-5-propoxybenzene (or the biaryl product from Protocol 1).

  • Reductant: Iron Powder (325 mesh, 5.0 equiv).

  • Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Solvent: Ethanol / Water (3:1).

Step-by-Step Methodology
  • Preparation: Dissolve the nitro compound in Ethanol/Water.

  • Activation: Add NH4Cl and Iron powder.

  • Reflux: Heat the suspension to mild reflux (70–80°C) with vigorous stirring. Mechanical stirring is preferred to prevent Iron settling.

  • Monitoring: Reaction typically completes in 1–3 hours.

    • TLC Check: The amine will be significantly more polar (lower Rf) and may fluoresce blue under UV.

  • Workup (The "Emulsion" Trap):

    • Do not simply extract. The iron sludge causes terrible emulsions.

    • Step A: Filter the hot mixture through Celite. Wash the cake with hot Ethanol.

    • Step B: Concentrate the filtrate to remove Ethanol.

    • Step C: Basify the remaining aqueous layer to pH 9 with NaHCO3 (to ensure the amine is free-based).

    • Step D: Extract with EtOAc or DCM.

  • Storage: The resulting bromo-aniline is prone to oxidation (darkening) upon air exposure. Store under Argon in the cold or use immediately.

Data Summary: Reduction Methods Comparison
MethodReagentSelectivity (NO2 vs Br)YieldNotes
Rec. Fe / NH4Cl Excellent >90% Green, cheap, no dehalogenation.
Alt.SnCl2 / EtOHExcellent85-90%Acidic workup required; tin waste is toxic.
AvoidH2 / Pd/CPoor<40%Significant debromination (Ar-Br

Ar-H).
SpecializedH2 / Pt-S (Sulfided)Good70-80%Requires specialized poisoned catalyst.

Physicochemical Properties & Handling[3]

Predicted Properties[5][6][7]
  • Molecular Formula: C9H10BrNO3

  • Molecular Weight: 260.09 g/mol

  • cLogP: 3.8 – 4.2 (Highly Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (NO2, Ether)[1]

Stability Warning
  • Light Sensitivity: Nitro-aromatics and their brominated derivatives can be photosensitive. Store in amber vials.

  • Ether Stability: The propoxy group is stable to basic and mild acidic conditions.[1] However, avoid strong Lewis acids (BBr3, AlCl3) unless the intention is to cleave the ether to a phenol.

References

  • Suzuki-Miyaura Coupling Mechanism & Nitro Tolerance

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chemoselective Reduction (Fe/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(01)
    • Standard Protocol Reference: Org.[3][5][6][7][8] Synth. Coll. Vol. 5, p. 552 (1973); Vol. 40, p. 66 (1960). Link

  • Medicinal Chemistry of Alkoxy Groups

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-3-nitro-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of 1-Bromo-3-nitro-5-propoxybenzene. The synthesis of substituted nitroaromatic compounds frequently yields a mixture of regioisomers, which can be notoriously difficult to separate due to their similar physical properties.[1][2] This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to address specific issues you may face during the purification process.

Frequently Asked Questions & Troubleshooting Guides
Q1: My initial analysis (TLC, LC-MS) of the crude reaction mixture shows multiple product spots or peaks with the identical mass. What are these impurities?

Answer: You are most likely observing regioisomers of the target molecule. These are compounds that have the same molecular formula (C₉H₁₀BrNO₃) but differ in the arrangement of the bromo, nitro, and propoxy groups on the benzene ring.

The Underlying Chemistry: The formation of these isomers is a direct consequence of the reaction mechanism, typically electrophilic aromatic substitution. The substituents already present on the aromatic ring "direct" the incoming group to specific positions.

  • The propoxy group (-OPr) is a strongly activating, ortho, para-director.

  • The bromo group (-Br) is a deactivating, but still ortho, para-director.

  • The nitro group (-NO₂) is a strongly deactivating, meta-director.[3]

Depending on your specific synthetic route (e.g., nitrating 1-bromo-3-propoxybenzene or brominating 1-nitro-3-propoxybenzene), a mixture of products is almost inevitable. The challenge lies in the fact that these isomers often share very similar polarities and crystallinities, making their separation non-trivial.[4][5]

Q2: How can I efficiently screen for an effective separation method without wasting large amounts of my crude product?

Answer: The most effective approach is to perform small-scale, systematic screening using Thin-Layer Chromatography (TLC) for chromatographic methods and vial-based solubility tests for recrystallization. This analytical-scale investigation is crucial and will save significant time and material.[6]

dot

Screening_Workflow start Crude Product Mixture tlc_screen TLC Screening (Multiple Solvent Systems) start->tlc_screen For Chromatography cryst_screen Recrystallization Screening (Multiple Solvents) start->cryst_screen For Recrystallization decision Separation Observed? tlc_screen->decision decision2 Selective Crystallization? cryst_screen->decision2 column_chrom Proceed to Column Chromatography decision->column_chrom Yes optimize Optimize Conditions (Try different stationary phases or solvent modifiers) decision->optimize No recryst Proceed to Recrystallization decision2->recryst Yes optimize2 Optimize Conditions (Try binary solvent systems or slow evaporation) decision2->optimize2 No Recrystallization_Logic start Crude Isomer Mixture dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Allow to Cool Slowly (Undisturbed) dissolve->cool check_xtals Crystals Formed? cool->check_xtals filter Collect Crystals by Vacuum Filtration check_xtals->filter Yes troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Add Anti-Solvent - Evaporate Slowly check_xtals->troubleshoot No analyze Analyze Purity (TLC, NMR, MP) filter->analyze

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in 1-Bromo-3-nitro-5-propoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of 1-Bromo-3-nitro-5-propoxybenzene. This substrate, while a valuable building block, presents unique difficulties due to its electronic properties and potential impurities. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve catalyst poisoning issues, ensuring the success and reproducibility of your experiments.

Section 1: Recognizing the Symptoms of Catalyst Poisoning

Question: My Suzuki/Heck/Buchwald-Hartwig coupling reaction with 1-Bromo-3-nitro-5-propoxybenzene has stalled or is giving very low yield. How do I know if catalyst poisoning is the issue?

Answer: Catalyst poisoning, or deactivation, is a primary suspect when a typically reliable cross-coupling reaction fails. The symptoms are often distinct and can be a key first step in diagnosis.

Primary Indicators of Catalyst Deactivation:

  • Stalled or Sluggish Reaction Rate: The most common sign is a significant decrease in the reaction rate compared to established protocols or previous successful runs.[1] You might observe the reaction starting but failing to proceed to completion, even after extended reaction times.

  • Formation of Palladium Black: A visual cue is often the precipitation of a fine, black powder from the reaction mixture.[2] This is metallic palladium (Pd(0)) that has aggregated and fallen out of the catalytic cycle, rendering it inactive.[2][3]

  • Inconsistent Batch-to-Batch Results: If you observe high variability in yield and reaction time when using different batches of starting materials, solvents, or reagents, it strongly suggests the presence of inconsistent levels of catalyst poisons.[2]

  • Requirement for Harsher Conditions: A gradual need to increase temperature, pressure, or catalyst loading to achieve the same conversion as before can indicate a low-level, chronic poisoning issue.[1]

If you observe these symptoms, a systematic troubleshooting approach is necessary to identify the root cause. A simple diagnostic test is to add a fresh aliquot of the palladium catalyst to the stalled reaction. If the reaction restarts, it is a very strong indication that the original catalyst was deactivated.[2]

Section 2: The Prime Suspects: Potential Poisons in the 1-Bromo-3-nitro-5-propoxybenzene System

Question: What are the likely sources of catalyst poisons when working with 1-Bromo-3-nitro-5-propoxybenzene?

Answer: The sources of catalyst poisons can be broadly categorized into two groups: general impurities common to many cross-coupling reactions and issues specific to your substrate. 1-Bromo-3-nitro-5-propoxybenzene is particularly challenging due to the inherent reactivity of the nitro group and potential impurities from its synthesis.

Table 1: Common Catalyst Poisons and Their Likely Sources
Poison CategorySpecific ExamplesCommon Sources in Your SystemMechanism of Poisoning
Sulfur Compounds Thiols, sulfides, thiophenes, sulfatesImpurities in solvents, starting materials (from synthesis), or contaminated reagents.[1][4]Strong coordination to the palladium center, blocking active sites.[4]
Nitrogen Compounds Amines, amides, nitriles, certain heterocyclesThe nitro group on the substrate itself, residual starting materials from propoxybenzene synthesis (e.g., aniline derivatives), or certain solvents (e.g., DMF at high temp).[1][5][6]Can act as ligands, altering the electronic properties of the catalyst or competitively binding to active sites.
Halides (Excess) Iodide, ChlorideExcess halide salts (e.g., from organometallic reagent preparation), or impurities in the base.[1][5]Can form stable, less reactive palladium-halide complexes, inhibiting the catalytic cycle.[7]
Heavy Metals Lead, Mercury, ArsenicContamination from glassware, reagents, or starting materials sourced from less pure industrial processes.[1]Irreversible binding to and deactivation of the palladium catalyst.[1]
Oxidants Oxygen (Air)Incomplete degassing of solvents and reaction vessel.[2]Oxidizes the active Pd(0) to the less active Pd(II) state, which can precipitate or require a reduction step to re-enter the cycle.[2][8]
Coordinating Species Carbon Monoxide (CO)Impurity in gas cylinders (e.g., hydrogen for reductions, nitrogen).[1][2]Forms very strong bonds with palladium, leading to rapid deactivation.[2]

Substrate-Specific Considerations for 1-Bromo-3-nitro-5-propoxybenzene:

The nitro group (–NO₂) is a powerful electron-withdrawing group, which makes the C-Br bond more susceptible to oxidative addition—a key step in the catalytic cycle.[9][10] However, the nitro group itself can be a source of trouble. While recent advances have shown that the C–NO₂ bond can be used as a coupling partner, it also highlights its potential to interact with the Pd(0) catalyst.[11][12][13] This interaction can sometimes lead to undesired side reactions or catalyst inhibition.

Furthermore, consider the synthesis of your starting material. If 1-Bromo-3-nitro-5-propoxybenzene is prepared via a Williamson ether synthesis from 1-bromo-3-nitro-5-phenol and a propyl halide, potential impurities could include:

  • Unreacted phenol, which can coordinate to the catalyst.

  • Residual inorganic base (e.g., K₂CO₃, NaOH).

  • Side products from the ether synthesis.[14]

Section 3: Diagnostic Toolkit: How to Confirm Poisoning

Question: How can I experimentally confirm that catalyst poisoning is happening and identify the source?

Answer: A multi-stage diagnostic approach, starting with simple laboratory experiments and escalating to advanced analytical techniques if necessary, is the most effective strategy.

Workflow for Diagnosing Catalyst Poisoning

G A Reaction Failure (Low Yield / Stalled) B Run High-Purity Control Reaction (Protocol 1) A->B C Did reaction improve? B->C D YES: Original Reagents/Solvents are the Source of Poison C->D Yes E NO: Issue is likely with Substrate, Ligand, Catalyst, or Conditions C->E No F Systematically Purify & Replace - Recrystallize Substrate - Distill Solvents - Use Fresh Base D->F G Systematically Vary Conditions - Screen Ligands - Screen Solvents - Change Base E->G H Problem Solved F->H G->H I Problem Persists: Consider Advanced Analytics G->I J ICP-MS/AAS: Detects elemental poisons (heavy metals). XPS: Analyzes catalyst surface composition. GC-MS: Identifies volatile organic poisons. I->J

Caption: A decision tree for troubleshooting catalyst poisoning.

Experimental Protocol 1: The High-Purity Control Reaction

This is the most critical diagnostic experiment. Its purpose is to determine if the poison originates from your bulk reagents or solvents.[2][3]

  • Baseline Reaction: Run the coupling reaction using your standard reagents, solvents, and substrate. Carefully record the reaction profile (TLC, LC-MS) and final yield.

  • Procure High-Purity Materials:

    • Substrate: Recrystallize your 1-Bromo-3-nitro-5-propoxybenzene.

    • Solvents: Use fresh, anhydrous, degassed solvents of the highest available grade.

    • Base: Use a freshly opened bottle of base or a portion stored in a desiccator.

    • Coupling Partner (e.g., Boronic Acid): Use a freshly purchased or recrystallized batch.

  • High-Purity Reaction: Set up the exact same reaction as the baseline, but substitute all components with their high-purity counterparts. Ensure the reaction is performed under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques).

  • Compare Results: If the high-purity reaction shows a significant improvement in yield and rate, it is definitive proof that one or more of your original reagents contained a catalyst poison. You can then systematically re-introduce your standard reagents one by one to pinpoint the contaminated component.

Advanced Analytical Techniques

If the high-purity control fails to resolve the issue, or if you need to identify a specific poison for process development, advanced analytical methods can be employed.

TechniqueWhat It DetectsApplication
ICP-MS or AAS Trace elemental impurities (e.g., Pb, Hg, As, S, P).[1][15][16][17]Analysis of starting materials, recovered catalyst, or final product to quantify metallic or heteroatom poisons.
XPS Elemental composition and chemical state on the catalyst surface.[1][16]Directly analyzes the poisoned catalyst to see what species are bound to its surface.
GC-MS Volatile organic impurities.[1][14]Can identify poisons in solvents or low-boiling point starting materials.
Section 4: Troubleshooting and Mitigation Strategies

Question: I've confirmed poisoning is occurring. What are the best strategies to overcome it?

Answer: Once poisoning is confirmed, you can employ a range of strategies, from straightforward purification to more complex reaction optimization.

1. Reagent and Solvent Purification
  • Solids (Substrate, Base, Ligands): Recrystallization is highly effective. For bases, storing aliquots for bench-top use in a desiccator can prevent atmospheric contamination.[18]

  • Liquids (Solvents, Liquid Reagents): Distillation is a standard method.[3] For removing polar impurities, passing solvents through a plug of activated alumina can be very effective.[18]

  • Degassing: Always use properly degassed solvents. Three freeze-pump-thaw cycles are recommended for ensuring an inert atmosphere.[19] Oxygen is a common culprit for oxidizing the active Pd(0) catalyst.[2]

2. Rational Selection of Catalyst and Ligands

The choice of ligand is crucial as it modulates the catalyst's stability, activity, and resistance to poisoning.[20] For an electron-deficient and potentially coordinating substrate like 1-Bromo-3-nitro-5-propoxybenzene, standard ligands may not be optimal.

  • Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often superior for challenging substrates.[21][22] They promote fast oxidative addition and can stabilize the palladium center, preventing aggregation into palladium black.[3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, creating robust catalysts that are often more resistant to certain poisons and thermal degradation.[12][13]

  • Use of Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to reliably generate the active Pd(0) species in solution, leading to more reproducible results than using simple Pd(II) salts like Pd(OAc)₂.[18]

3. Optimization of Reaction Conditions
  • Base Selection: The choice of base can significantly impact the reaction. While carbonates (K₂CO₃, Cs₂CO₃) are common, sometimes stronger bases like phosphates (K₃PO₄) or alkoxides are needed, especially for less reactive coupling partners.[8][22] However, be aware that very strong bases can sometimes degrade substrates or ligands.

  • Solvent Effects: The solvent influences solubility, catalyst stability, and the reactivity of the base.[23][24] For Suzuki couplings, polar aprotic solvents (e.g., dioxane, THF, DMF) or toluene, often with a small amount of water, are effective.[8][9] If you suspect solvent impurities, switching to a different solvent system is a valid troubleshooting step.[24]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and ligand degradation.[9] Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

Workflow for Optimizing Reaction Conditions

Caption: A systematic workflow for reaction optimization.

Section 5: Frequently Asked Questions (FAQs)

Q1: Could the propoxy group itself be causing problems? A1: It is unlikely that the propoxy group is a direct catalyst poison. Ether functionalities are generally well-tolerated in cross-coupling reactions. However, steric hindrance from the propoxy group, combined with the electronics of the nitro group, could influence the required reaction conditions or ligand choice.

Q2: I see palladium black formation. Can I salvage the reaction? A2: Once significant palladium black has formed, the catalyst is largely inactive and difficult to redisperse in situ.[2] The best course of action is to filter the reaction mixture (if feasible) and add a fresh charge of catalyst. The primary goal should be prevention through the use of stabilizing ligands and strictly inert conditions.[2][3]

Q3: Is it better to use a homogeneous or heterogeneous palladium catalyst? A3: For fine chemical and pharmaceutical synthesis, homogeneous catalysts are generally preferred for their higher activity and selectivity.[2] However, they can be more susceptible to poisoning and aggregation. Heterogeneous catalysts (e.g., Pd on carbon) are more robust and easier to remove, but may have lower activity and can suffer from metal leaching into the product.[2] For your specific, challenging substrate, a well-defined homogeneous catalyst system with a robust ligand is likely the best starting point.

Q4: My reaction works, but I have high levels of palladium in my final product. Is this related to poisoning? A4: Not directly, but the phenomena can be linked. Ligand degradation, a form of catalyst deactivation, can lead to the formation of soluble, ligand-free palladium species that are difficult to remove.[3][25] Using robust ligands not only prevents deactivation but can also aid in keeping the palladium in a form that is more easily removed during workup and purification.[25] High residual palladium is a major concern in pharmaceutical synthesis, and specific scavenging agents or purification techniques are often required.[26]

References
  • Catalyst poisoning - Wikipedia. (n.d.).
  • Albert, J., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Grinberg, Y. Z., et al. (2003). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025).
  • Fairlamb, I. J. S., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions.
  • Rossi, L. M., et al. (2017). Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces.
  • Gawin, R., et al. (2022).
  • Ali, M. R., et al. (2017). Noneffervescent Method for Catalysis-Based Palladium Detection with Color or Fluorescence. Analytical Chemistry.
  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry.
  • Lermyte, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Handa, S., & Gallou, F. (n.d.).
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Shon, Y.-S., et al. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Zhang, M., et al. (2022).
  • Grushin, V. V., et al. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes... Journal of the American Chemical Society.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Gholinejad, M., et al. (2018). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles... Applied Organometallic Chemistry.
  • Bettmer, J., et al. (2011).
  • Arbor Assays. (2000). Palladium Detection for API.
  • OpenChemHub. (2024, January 13). Reactivity and difficult substrates in cross-couplings [Video]. YouTube.
  • Intertek. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Tan, Y. T. C., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction... IKM.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Bäck, M., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids... Arkivoc.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Schumacher, R., et al. (2008). 3-Iodoselenophene derivatives : a versatile substrate for Negishi cross-coupling reaction. Tetrahedron Letters.
  • Colobert, F., et al. (2014). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen.
  • Ghorbani-Vaghei, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
  • Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society.
  • Martina, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem.
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Nikki-Universal Co., Ltd. (n.d.).
  • Das, P., et al. (2016). Palladium Catalysts for Cross-Coupling Reaction. Topics in Current Chemistry.
  • Reddy, T. J., et al. (1997). Screening of palladium catalysts for the Suzuki coupling of... Tetrahedron Letters.
  • Chemistry World. (2023).
  • GAS Dortmund. (n.d.).
  • Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Köhler, K., et al. (2006). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase.
  • Journal of Synthetic Chemistry. (2024).
  • Organic Syntheses Procedure. (n.d.).
  • PrepChem.com. (n.d.).

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5-Propoxy-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for synthetic challenges involving 5-propoxy-substituted benzene derivatives, with a specific focus on overcoming the steric impediments posed by the propoxy group and adjacent substituents.

Section 1: Foundational Concepts - Understanding the Challenge

The propoxy group is a common substituent in medicinal chemistry and materials science, valued for its ability to modulate lipophilicity and electronic properties. However, its steric bulk presents a significant hurdle in achieving desired regioselectivity and reaction efficiency, particularly in polysubstituted systems.

FAQ 1.1: What are the primary electronic and steric effects of a propoxy group on an aromatic ring?

The propoxy group (-OCH₂CH₂CH₃) exerts two main effects on a benzene ring:

  • Electronic Effect: The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance. This makes the propoxy group a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions.[1][2] The positions ortho (adjacent) and para (opposite) to the propoxy group become significantly more electron-rich and thus more nucleophilic.[2]

  • Steric Effect: The n-propyl chain, while not excessively large, creates significant steric hindrance at the two adjacent ortho positions. This bulk can physically block incoming reagents, especially large electrophiles or catalyst complexes, from accessing these sites, even though they are electronically activated.[3][4]

This dichotomy between electronic activation and steric hindrance is the central challenge in the functionalization of 5-propoxy-substituted benzenes, often leading to poor yields or undesired regioselectivity at the less-hindered para position.

Caption: Electronic activation vs. steric hindrance of a propoxy group.

Section 2: Troubleshooting Guide for Specific Reactions

This section addresses common failures and provides actionable solutions for key synthetic transformations.

Electrophilic Aromatic Substitution (EAS)

Question: My Friedel-Crafts acylation on a 1,2,3-trisubstituted-5-propoxybenzene is failing. The target position is ortho to the propoxy group. Why is there no reaction?

Answer: This is a classic case of steric hindrance overwhelming electronic activation. The Friedel-Crafts reaction is notoriously sensitive to steric effects.[5] The reactive species is not just the acyl cation but a bulky complex formed between the acyl halide and the Lewis acid catalyst (e.g., AlCl₃).[6] This large complex cannot approach the heavily substituted and sterically shielded position ortho to the propoxy group.

Troubleshooting Steps:

  • Increase Reaction Severity (with caution): While often ineffective in severely hindered cases, using a stronger Lewis acid or increasing the reaction temperature can sometimes promote a low yield of the desired product. However, this often leads to decomposition or unwanted side reactions.

  • Change Synthetic Strategy - Pivot to Directed ortho-Metalation (DoM): This is the most robust solution. DoM uses an organolithium reagent to deprotonate the aromatic ring at a position directed by a coordinating group.[7] The oxygen of your propoxy group is an effective Directed Metalation Group (DMG) that will direct lithiation specifically to the ortho C-H bond, bypassing the steric issues of EAS entirely.[8] (See Protocol 2 for a general procedure).

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for C-C, C-N, and C-O bond formation. However, sterically congested substrates, such as highly substituted 5-propoxy-aryl halides, can dramatically slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[9]

Question: My Suzuki-Miyaura coupling between a 5-propoxy-2,6-dimethyl-aryl bromide and a boronic acid is giving low yield, and I'm observing significant protodebromination (replacement of -Br with -H). What should I do?

Answer: This outcome suggests that the catalytic cycle is inefficient. Protodebromination often occurs when the desired cross-coupling pathway is slow, allowing side reactions to dominate.[10] The steric shielding around the C-Br bond is impeding the initial oxidative addition step, and the bulk on both coupling partners hinders the final reductive elimination.

Troubleshooting_Suzuki_Coupling Start Low Yield in Hindered Suzuki Coupling CheckCatalyst Step 1: Evaluate Catalyst System Start->CheckCatalyst Ligand Switch to Bulky, Electron-Rich Monophosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) CheckCatalyst->Ligand Is ligand appropriate? (e.g., PPh₃ is often insufficient) CheckConditions Step 2: Optimize Conditions Base Switch to a stronger, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->Base Is base optimal? CheckReagents Step 3: Verify Reagent Quality Purity Check purity of aryl halide. Verify activity of boronic acid (can degrade on storage) CheckReagents->Purity Are reagents pure & active? Success Reaction Optimized Precatalyst Use a Pd(II) Precatalyst (e.g., G3/G4 Palladacycles) for efficient Pd(0) generation Ligand->Precatalyst Precatalyst->CheckConditions Solvent Ensure solvent is anhydrous & degassed. Consider higher boiling point (e.g., Toluene, Dioxane) Base->Solvent Are solvent/temp correct? Solvent->CheckReagents Purity->Success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-Bromo-3-nitro-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-3-nitro-5-propoxybenzene, a substituted aromatic compound with potential applications in medicinal chemistry. We will not only predict and dissect its characteristic spectral features but also compare the utility of ¹H NMR with alternative analytical techniques, offering a comprehensive perspective on its structural characterization.

The Strategic Importance of ¹H NMR in Structural Elucidation

In the rigorous workflow of chemical synthesis and characterization, ¹H NMR spectroscopy stands out as a primary tool for determining molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule is unparalleled for speed and the wealth of data generated. For a molecule like 1-Bromo-3-nitro-5-propoxybenzene, ¹H NMR allows us to confirm the substitution pattern on the benzene ring and the identity of the propoxy group, which are critical for understanding its potential biological activity.

Predicting and Analyzing the ¹H NMR Spectrum of 1-Bromo-3-nitro-5-propoxybenzene

While an experimental spectrum for 1-Bromo-3-nitro-5-propoxybenzene is not publicly available, we can confidently predict its ¹H NMR spectrum by analyzing the individual and combined effects of its substituents on the benzene ring. The key to this analysis lies in understanding the electronic properties of the bromo, nitro, and propoxy groups.

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring and significantly deshields the protons, causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, the propoxy group (-OCH₂CH₂CH₃) is an electron-donating group, which shields the aromatic protons, shifting their signals to a lower chemical shift (upfield). The bromine atom has a more modest deshielding effect.

Based on these principles, we can predict the following signals for 1-Bromo-3-nitro-5-propoxybenzene:

Aromatic Protons:

The benzene ring has three protons, and due to the substitution pattern, they are in distinct chemical environments. We would therefore expect to see three separate signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).[2]

  • H-2: This proton is situated between the bromine and nitro groups. Both are electron-withdrawing, leading to significant deshielding. We would predict this proton to have the highest chemical shift, likely appearing as a triplet with a small coupling constant (J ≈ 2 Hz) due to coupling with H-4 and H-6.

  • H-4: This proton is positioned between the nitro and propoxy groups. The strong deshielding from the nitro group will be partially counteracted by the shielding from the propoxy group. Its signal will likely be a triplet with a small coupling constant (J ≈ 2 Hz) from coupling to H-2 and H-6.

  • H-6: This proton is located between the propoxy and bromo groups. The shielding from the propoxy group will be opposed by the deshielding from the bromine. This proton will also likely appear as a triplet with a small coupling constant (J ≈ 2 Hz) due to coupling with H-2 and H-4.

Propoxy Group Protons:

The propoxy group will give rise to three distinct signals corresponding to the -OCH₂-, -CH₂-, and -CH₃ protons.

  • -OCH₂- (Methylene adjacent to oxygen): These protons are deshielded by the electronegative oxygen atom and will appear as a triplet.

  • -CH₂- (Methylene): These protons will be split into a multiplet (likely a sextet) by the adjacent -OCH₂- and -CH₃ groups.

  • -CH₃ (Methyl): These protons will appear as a triplet, being split by the adjacent methylene group.

The logical workflow for this spectral analysis is illustrated below:

G cluster_mol 1-Bromo-3-nitro-5-propoxybenzene cluster_analysis ¹H NMR Spectral Analysis mol Molecular Structure predict Predict Chemical Shifts & Multiplicities mol->predict Apply Substituent Effects assign Assign Signals to Protons predict->assign Interpret Spectrum compare Compare with Alternative Structures assign->compare Validate Structure

Caption: Workflow for the ¹H NMR spectral analysis of 1-Bromo-3-nitro-5-propoxybenzene.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Here’s a comparison with other relevant techniques:

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and relative numbers.Rich structural detail, fast analysis.Can have overlapping signals in complex molecules.
¹³C NMR Number and type of carbon atoms.Complements ¹H NMR, good for skeletal information.Lower sensitivity, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key bonds (e.g., C-NO₂).Provides limited information on the overall structure.
X-ray Crystallography Precise 3D atomic arrangement in a crystal.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

The relationship between these techniques in a typical characterization workflow can be visualized as follows:

G synthesis Synthesis of 1-Bromo-3-nitro-5-propoxybenzene nmr_h1 ¹H NMR synthesis->nmr_h1 nmr_c13 ¹³C NMR synthesis->nmr_c13 ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir xray X-ray Crystallography (if crystalline) synthesis->xray structure Confirmed Structure nmr_h1->structure nmr_c13->structure ms->structure ir->structure xray->structure

Caption: Integrated analytical workflow for structural elucidation.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire a ¹H NMR spectrum of 1-Bromo-3-nitro-5-propoxybenzene or similar compounds, the following protocol provides a standardized approach.[3]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.

  • Flip Angle: A flip angle of 30-45 degrees is commonly used.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectrum of 1-Bromo-3-nitro-5-propoxybenzene provides a wealth of information that is crucial for its structural confirmation. By understanding the electronic effects of the substituents, we can accurately predict and interpret the chemical shifts and multiplicity patterns of both the aromatic and aliphatic protons. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as ¹³C NMR and mass spectrometry provides an even more robust and unambiguous characterization of novel compounds, a critical step in the journey of drug discovery and development.

References

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).
  • Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). (2025, February 20).
  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881. [Link]

  • Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary. Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (n.d.). Retrieved from [Link]

  • 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc. (2025, September 1). Retrieved from [Link]

  • How to Predict the Number of Signals in a 1H NMR (O Chem) - YouTube. (2021, October 4). Retrieved from [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • 1 H NMR chemical shifts and coupling constants of selected model compounds - ResearchGate. (2022, October). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]<129::aid-nbm619>3.0.co;2-v

  • Preparation of 1-bromo-3-nitrobenzene - PrepChem.com. (n.d.). Retrieved from [Link]

  • 1H NMR Coupling Constants - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • 1-Bromo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Propoxy vs. Methoxy Substituted Bromonitrobenzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and indispensable tool for forging carbon-heteroatom bonds. The efficiency of SNAr reactions is exquisitely sensitive to the electronic and steric environment of the aromatic substrate. This guide provides an in-depth comparative analysis of the reactivity of two closely related building blocks: methoxy-substituted bromonitrobenzene and its propoxy analogue.

Understanding the subtle yet significant differences in their reactivity is crucial for optimizing reaction conditions, predicting outcomes, and ultimately accelerating drug discovery and development pipelines. We will dissect the underlying mechanistic principles, present a framework for predicting reactivity, and provide a robust experimental protocol for direct, quantitative comparison.

Theoretical Framework: The "Why" Behind SNAr Reactivity

The reactivity of substituted bromonitrobenzenes in SNAr reactions is governed by the interplay of electronic and steric effects, which influence the stability of the key reaction intermediate. The reaction proceeds via a two-step addition-elimination mechanism.[1][2][3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (bromide). This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The presence of a strongly electron-withdrawing nitro group, positioned ortho or para to the leaving group, is essential. It activates the ring towards nucleophilic attack by delocalizing and stabilizing the negative charge of the Meisenheimer complex through resonance.[1][2][4]

Figure 1: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Dissecting the Substituent Effects: Methoxy vs. Propoxy

While both methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are alkoxy substituents, their influence on the SNAr reaction rate differs, primarily due to steric factors.

  • Electronic Effects: Both groups exert a dual electronic influence. They are electron-withdrawing inductively (-I effect) due to the oxygen's electronegativity and electron-donating through resonance (+R effect) via the oxygen's lone pairs. For SNAr, where the transition state is electron-rich, the net effect of these electron-donating groups is a slight deactivation compared to hydrogen. However, the electronic difference between methoxy and propoxy is minimal, with the longer alkyl chain of the propoxy group making it marginally more electron-donating. This minor electronic difference is generally considered secondary to the powerful activating effect of the nitro group and the steric differences between the two alkoxy groups.

  • Steric Effects: This is the dominant differentiating factor. Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents.[5] The propoxy group is significantly larger than the methoxy group. This increased bulk can impede the reaction in two ways:

    • Hindrance to Nucleophilic Approach: The larger propoxy group can physically obstruct the optimal trajectory for the incoming nucleophile to attack the ipso-carbon (the carbon bonded to the bromine).

    • Disruption of Planarity: To exert its maximum resonance-stabilizing effect, the nitro group must be coplanar with the benzene ring. A bulky neighboring group, like propoxy, can cause steric strain that forces the nitro group to twist out of planarity. This misalignment reduces the orbital overlap necessary for effective resonance stabilization of the Meisenheimer complex, thereby increasing the activation energy and slowing the reaction.[6][7]

Comparative Reactivity Analysis

Based on the principles outlined above, we can confidently predict that methoxy-substituted bromonitrobenzene will be more reactive than its propoxy-substituted counterpart in SNAr reactions. The smaller size of the methoxy group results in significantly less steric hindrance.

Data Summary Table
FeatureMethoxy (-OCH₃)Propoxy (-OCH₂CH₂CH₃)Impact on SNAr Reactivity
Electronic Effect -I, +R (Net donating)-I, +R (Slightly more donating)Minimal difference; both are slightly deactivating but this is overshadowed by the nitro group's activation.
Steric Effect (Size) SmallerLarger, bulkierPrimary Differentiating Factor. The larger propoxy group increases steric hindrance.[5]
Predicted Reaction Rate Faster Slower The lower steric hindrance of the methoxy group allows for a more facile nucleophilic attack and better stabilization of the intermediate by the nitro group.

Experimental Protocol: A Self-Validating Competition Study

To empirically validate the predicted reactivity difference, a competition experiment is the most rigorous approach. By reacting an equimolar mixture of the two substrates with a sub-stoichiometric amount of a nucleophile, we can directly and accurately measure their relative reaction rates. This method is self-validating as it ensures identical reaction conditions (temperature, concentration, solvent) for both substrates, eliminating systematic error.

Objective:

To determine the relative rate of reaction of 4-bromo-3-nitroanisole vs. 4-bromo-3-nitropropoxybenzene with a model nucleophile.

Materials:
  • 4-Bromo-3-nitroanisole (Substrate M)

  • 4-Bromo-3-nitropropoxybenzene (Substrate P)

  • Morpholine (Nucleophile)

  • Potassium Carbonate (Base)

  • Toluene (Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Accurately prepare a 0.1 M stock solution in toluene containing equimolar amounts of 4-bromo-3-nitroanisole, 4-bromo-3-nitropropoxybenzene, and dodecane (internal standard).

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add potassium carbonate (2.0 equivalents relative to one substrate).

    • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

    • Add 5.0 mL of the stock solution to the tube.

    • Place the tube in a pre-heated oil bath set to the desired reaction temperature (e.g., 100 °C).

  • Reaction Initiation and Monitoring:

    • Inject morpholine (0.5 equivalents relative to one substrate) into the reaction mixture to initiate the reaction (t=0).

    • At specified time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot by diluting it in a vial containing ethyl acetate and a small amount of water.

  • Sample Analysis:

    • Analyze each quenched aliquot by GC-MS.

    • Identify the peaks corresponding to the internal standard (dodecane), the two starting materials (Substrate M and Substrate P), and the two corresponding products.

    • Calculate the concentration of each starting material at each time point by comparing its peak area to the peak area of the internal standard.

  • Data Analysis:

    • Plot the concentration of Substrate M and Substrate P versus time.

    • The substrate whose concentration decreases more rapidly is the more reactive compound.

    • Calculate the initial reaction rates for both substrates to obtain a quantitative measure of their relative reactivity.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Equimolar Stock Solution (Substrate M, Substrate P, Internal Standard) D Add Stock Solution and Equilibrate Temperature A->D B Add Base (K₂CO₃) to Schlenk Tube C Inert Atmosphere (Ar/N₂) Purge B->C C->D E Initiate Reaction: Inject Nucleophile (Morpholine) D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Aliquots F->G H Analyze Samples by GC-MS G->H I Quantify Reactant Depletion vs. Internal Standard H->I J Plot [Reactant] vs. Time I->J K Determine Relative Reactivity J->K

Figure 2: Workflow for the competitive reactivity experiment.

Conclusion

While electronically similar, propoxy- and methoxy-substituted bromonitrobenzenes exhibit distinct reactivity profiles in nucleophilic aromatic substitution reactions. The controlling factor is steric hindrance. The greater bulk of the propoxy group impedes the approach of the nucleophile and can disrupt the planarity of the activating nitro group, rendering it less effective at stabilizing the reaction intermediate. Consequently, 4-bromo-3-nitroanisole is the more reactive substrate .

For medicinal and materials chemists, this principle is a critical design consideration. When rapid kinetics are desired or when employing bulky nucleophiles, selecting a substrate with a smaller alkoxy group like methoxy is advantageous. This guide provides both the theoretical rationale and a practical, robust experimental template to validate these principles, empowering researchers to make more informed decisions in their synthetic endeavors.

References

  • Crampton, M. R., & Davis, A. B. (1989). Reactions of 1-X-2,4,6-trinitrobenzenes and 1-X-2,4-dinitrobenzenes with hydroxide ions. Comparison of the relative rates of nucleophilic attack at substituted and unsubstituted ring-positions. Journal of the Chemical Society, Perkin Transactions 2, (5), 675-681. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved February 25, 2026, from [Link]

  • Filo. (2025). Which of the following is an appropriate set of reactants for the preparation of 1-methoxy-4-nitrobenzene and why?. [Link]

Sources

A Comparative Guide to HPLC Assay Method Development for 1-Bromo-3-nitro-5-propoxybenzene Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. 1-Bromo-3-nitro-5-propoxybenzene, a key intermediate in various synthetic pathways, demands a robust and reliable analytical method to ensure its quality and suitability for downstream applications. This guide provides an in-depth, comparative analysis of a developed High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound, contrasting it with an alternative analytical approach.

The Criticality of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key starting material like 1-Bromo-3-nitro-5-propoxybenzene directly impacts the safety and efficacy of the final drug product. Impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or affect the stability of the drug substance. Therefore, the development of a highly specific, accurate, and precise analytical method for purity determination is not merely a procedural step but a critical component of quality assurance.[1][2]

HPLC Method Development: A Strategic Approach

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and reproducibility.[1] The development of an HPLC assay for 1-Bromo-3-nitro-5-propoxybenzene was guided by the physicochemical properties of the analyte and established chromatographic principles.

Rationale for Methodological Choices

The selection of the stationary phase, mobile phase, and detection parameters is a critical first step in HPLC method development. For a non-polar compound like 1-Bromo-3-nitro-5-propoxybenzene, a reversed-phase HPLC approach is the logical choice.[3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase.[4][5][6] C18 columns are the most widely used in reversed-phase chromatography due to their strong hydrophobic retention of non-polar compounds.[4][5][7] The separation mechanism is based on the hydrophobic interactions between the analyte and the C18 alkyl chains.[3][4][7]

  • Mobile Phase Composition: The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol), plays a crucial role in controlling the retention and elution of the analyte.[8][9] By adjusting the ratio of the organic modifier, the elution strength of the mobile phase can be fine-tuned to achieve optimal separation.[8][10] For this method, a mixture of acetonitrile and water was chosen. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[9]

  • Detection: The presence of the nitroaromatic chromophore in 1-Bromo-3-nitro-5-propoxybenzene makes it amenable to UV detection.[11][12] The wavelength of maximum absorbance (λmax) for similar nitroaromatic compounds is typically around 254 nm, providing good sensitivity for detection.[13][14][15]

Experimental Protocol: Developed HPLC Method

This section details the step-by-step methodology for the purity analysis of 1-Bromo-3-nitro-5-propoxybenzene using the developed HPLC method.

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, pH meter, and solvent filtration apparatus.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • 1-Bromo-3-nitro-5-propoxybenzene reference standard and test sample.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Add a small amount of phosphoric acid (e.g., 0.1%) to the water to control the pH and improve peak shape.[16] Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh a known amount of 1-Bromo-3-nitro-5-propoxybenzene reference standard and dissolve it in the mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh the test sample of 1-Bromo-3-nitro-5-propoxybenzene and prepare a solution in the mobile phase at the same concentration as the standard solution.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. System Suitability: Before sample analysis, perform system suitability tests by injecting the standard solution multiple times (typically five or six replicates). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.[17][18]

5. Analysis and Calculation: Inject the sample solution and record the chromatogram. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation: Ensuring Scientific Rigor

To ensure the developed HPLC method is suitable for its intended purpose, a thorough validation was performed according to the International Council for Harmonisation (ICH) guidelines.[1][2][17][19] The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The method should be able to separate the main analyte from its potential impurities and degradation products.The main peak was well-resolved from all other peaks.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[20]r² = 0.9995 over a range of 50-150% of the target concentration.
Accuracy The percent recovery should be within 98.0% to 102.0%.[20]99.5% - 101.2% recovery.
Precision (Repeatability) The relative standard deviation (RSD) of multiple measurements should be ≤ 2.0%.[17]RSD = 0.8% for six replicate injections.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected.0.05 µg/mL
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[20]0.15 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.No significant changes in results with minor variations in flow rate and mobile phase composition.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful tool for purity determination, it is essential to consider alternative techniques to provide a comprehensive analytical perspective. Other methods for assessing the purity of organic compounds include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[21][22][23][24][25]

For a compound like 1-Bromo-3-nitro-5-propoxybenzene, Gas Chromatography could be a viable alternative, particularly for assessing volatile impurities. However, HPLC is generally more versatile for a wider range of pharmaceutical compounds.[3]

Here is a comparative overview of the developed HPLC method against a hypothetical Gas Chromatography (GC) method for the purity analysis of 1-Bromo-3-nitro-5-propoxybenzene:

FeatureDeveloped HPLC MethodHypothetical GC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability to a wide range of non-volatile and thermally stable compounds.Primarily for volatile and thermally stable compounds.
Sensitivity High sensitivity, often in the µg/mL to ng/mL range.Very high sensitivity, often in the pg/mL range for certain detectors.
Resolution Excellent resolution for complex mixtures.High resolution, particularly for separating volatile isomers.
Sample Preparation Relatively simple, usually involves dissolving the sample in the mobile phase.May require derivatization for non-volatile compounds.
Instrumentation Standard laboratory equipment.Requires a gas chromatograph with a suitable detector.

Visualizing the Workflow

To better illustrate the logical flow of the HPLC method development and validation process, the following diagrams are provided.

Caption: Workflow for HPLC Method Development and Validation.

Comparison cluster_HPLC HPLC Attributes cluster_GC GC Attributes Purity Purity Assessment of 1-Bromo-3-nitro-5-propoxybenzene HPLC HPLC Method (Developed Protocol) Purity->HPLC GC Alternative Method (Gas Chromatography) Purity->GC HPLC_Adv Advantages: - High Resolution - Broad Applicability - Established Protocols HPLC->HPLC_Adv HPLC_Dis Considerations: - Solvent Consumption HPLC->HPLC_Dis GC_Adv Advantages: - High Sensitivity for Volatiles - Excellent for Isomer Separation GC->GC_Adv GC_Dis Considerations: - Thermal Stability Required - Potential for Derivatization GC->GC_Dis

Caption: Comparison of Analytical Methods for Purity Determination.

Conclusion

The developed reversed-phase HPLC method provides a robust, reliable, and accurate means for determining the purity of 1-Bromo-3-nitro-5-propoxybenzene. The method is highly specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical analysis. While alternative techniques like Gas Chromatography have their merits, particularly for volatile impurities, the versatility and established nature of HPLC make it the preferred choice for routine quality control of this compound. This guide underscores the importance of a systematic and scientifically-driven approach to analytical method development, ensuring the quality and safety of pharmaceutical products.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • Regis Technologies. (n.d.). Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 90(3), 1190–1193. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • Liu, Y., He, J., Xiao, Y., & Li, Y. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 30(6), 564-570. [Link]

  • McConville, P. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzene, 1-bromo-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED. Retrieved from [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC UV Detector. Retrieved from [Link]

  • The LCGC Blog. (2018, December 10). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2019). Molecules, 24(11), 2135. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Safety Operating Guide

1-Bromo-3-nitro-5-propoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 1-Bromo-3-nitro-5-propoxybenzene

Inferred Hazard Profile and Core Safety Principles

The primary operational directive for disposing of 1-Bromo-3-nitro-5-propoxybenzene stems from its classification as a halogenated nitroaromatic compound. This chemical class is generally characterized by significant toxicity and environmental persistence. The presence of a bromine atom categorizes waste containing this compound as halogenated organic waste, which has specific disposal requirements.[1][2][3]

The nitro group and aromatic ring structure suggest that thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[4][5] Therefore, all handling and disposal procedures must be designed to mitigate risks of inhalation, skin contact, and environmental release.[4]

Comparative Hazard Analysis of Structurally Related Compounds

To establish a reliable safety framework, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for compounds structurally similar to 1-Bromo-3-nitro-5-propoxybenzene. This data underscores the imperative for cautious handling and disposal.

CompoundCAS NumberGHS Hazard Statements
1-Bromo-3-nitrobenzene 585-79-5Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331); Causes skin and serious eye irritation (H315, H319); May cause respiratory irritation (H335).[6][7][8]
1-Bromo-4-nitrobenzene 586-78-7Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332); Causes skin and serious eye irritation (H315, H319); May cause respiratory irritation; May cause damage to organs through prolonged or repeated exposure.[4]
1-Chloro-4-nitrobenzene 100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]
3-Bromo-5-nitroanisole (1-Bromo-3-methoxy-5-nitrobenzene)16618-67-0Causes skin irritation (H315) and serious eye irritation (H319).[9]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Meticulous on-site handling is a non-negotiable prerequisite for ensuring safety and regulatory compliance.

Step 1: Waste Segregation

Immediately upon generation, the waste must be classified and segregated.

  • Action: Collect 1-Bromo-3-nitro-5-propoxybenzene waste in a dedicated container labeled "Halogenated Organic Waste".[1][2]

  • Causality: Halogenated waste streams cannot be mixed with non-halogenated organic solvents.[2] Doing so complicates the final disposal process, which is typically high-temperature incineration where the presence of halogens requires specialized acid gas scrubbers.[1][10] Mixing also prevents non-halogenated solvents from being recovered or used for fuel blending.[2]

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical to prevent leaks and exposure.

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap. Ensure the container is in good condition and compatible with the waste.[1]

  • Action: Immediately affix a completed hazardous waste label to the container. The label must include the chemical name ("1-Bromo-3-nitro-5-propoxybenzene"), the words "Hazardous Waste," and an accurate description of the contents.[2][11] Do not obscure any manufacturer's original labels if reusing a container.[2]

Step 3: Safe Accumulation and Storage

Waste must be stored in a designated and controlled area pending disposal.

  • Action: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.[1][6] Keep the container securely closed at all times, except when adding waste.[1][12]

  • Action: Ensure secondary containment is used to capture any potential leaks.

  • Causality: Proper storage minimizes inhalation exposure and prevents the release of vapors.[1][13] Storing hazardous chemicals below eye level is a simple but effective measure to reduce the risk of spills from falling containers.[2]

Step 4: Chemical Incompatibility

Avoid storing this waste with incompatible materials to prevent dangerous reactions.

  • Action: Store away from strong oxidizing agents, bases, and reactive metals like aluminum.[5][14][15]

  • Causality: Bromine-containing compounds can react violently with a range of chemicals. For example, contact with ammonia, acetylene, or finely divided metals can create fire or explosion hazards.[15][16]

Disposal Workflow and Decision Logic

The following diagram outlines the procedural flow for the proper management and disposal of 1-Bromo-3-nitro-5-propoxybenzene waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations A Waste Generation (1-Bromo-3-nitro-5-propoxybenzene) B Segregate as 'Halogenated Organic Waste' A->B C Select & Label Approved Container B->C D Store in Designated Satellite Accumulation Area C->D E Container Full or Disposal Needed? D->E E->D No F Contact Institutional EHS Department E->F Yes G Arrange Pickup by Licensed Waste Contractor F->G H Transport to RCRA-Approved TSDF* G->H I Final Disposal: High-Temperature Incineration H->I J Ash Residue Disposal in Secure Landfill I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 1-Bromo-3-nitro-5-propoxybenzene.

Primary Disposal Methodology: High-Temperature Incineration

For halogenated nitroaromatic compounds, the most effective and environmentally sound disposal method is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[1][17][18]

  • Mechanism: This process involves burning the hazardous waste at extremely high temperatures (typically above 1,800°F or 980°C). This high heat destroys the complex organic structure of 1-Bromo-3-nitro-5-propoxybenzene, converting it into less harmful inorganic constituents like carbon dioxide, water, and hydrogen bromide.[1]

  • Emission Control: Crucially, these incinerators are equipped with sophisticated air pollution control systems, including scrubbers. The acidic gases produced during combustion (HBr and NOx) are neutralized by these systems, preventing their release into the atmosphere.[1][10]

  • Ash Disposal: The solid ash remaining after incineration is tested. If it meets regulatory standards for being non-hazardous, it can be disposed of in a standard landfill. If it still contains hazardous materials, it must be sent to a secure hazardous waste landfill.[1]

Alternative methods like land disposal are not appropriate for this type of waste due to its potential toxicity and persistence in the environment. Chemical neutralization may be used as a pre-treatment step in some cases but is generally followed by incineration.

Final Arrangements for Disposal

  • Action: Once the waste container is nearly full (no more than 3/4 capacity) or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Action: The EHS department will coordinate with a licensed and approved hazardous waste disposal contractor for the pickup, transport, and final disposal of the material.[1]

  • Causality: The disposal of hazardous waste is strictly regulated by agencies such as the EPA.[17][19] Using a licensed contractor ensures that the entire process, from transportation to final destruction, is compliant with all legal requirements, protecting both the institution and the environment.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene. (2014-11-10). ThermoFisher Scientific.
  • SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene. (2025-06-02). Sigma-Aldrich.
  • Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane. (2014-06-29). Sigma-Aldrich.
  • SAFETY DATA SHEET: 5-Bromo-m-xylene. (2011-04-07). Fisher Scientific.
  • Material Safety Data Sheet: 1-Bromo-3-nitrobenzene. (2012-12-05). Capot Chemical.
  • SAFETY DATA SHEET: 3-Bromo-5-nitroanisole. (2023-04-03). Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET: 1,Bromo-3,5-difluorobenzene. Fisher Scientific.
  • Safety Data Sheet: 1-Bromo-4-nitrobenzene-d4. CDN Isotopes.
  • SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene. (2023-09-22). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • Other Disposal Guidance. U.S. Environmental Protection Agency.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene. (2025-01-21). TCI Chemicals.
  • Bromine. Rutgers University.
  • 1-Bromo-3-methoxy-5-nitrobenzene. PubChem.
  • Bromine. (2005-07-27).
  • Hazardous Waste Disposal Procedures.
  • Chemical and Hazardous Waste Guide. (2024-10-20). University of Oslo.
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.
  • 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene. Apollo Scientific.
  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Chemical Incompatibility Table.
  • 1-Bromo-3-(bromomethyl)-5-nitrobenzene. PubChem.
  • Chemical Properties of Benzene, 1-bromo-3-nitro- (CAS 585-79-5). Cheméo.
  • 1-Bromo-3-nitro-benzene. Chem-Impex.
  • 1-Bromo-3-nitrobenzene, 99% 25 g. Thermo Scientific Acros.
  • Incompatible Chemicals. University of Florida Risk Management and Safety.
  • A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds. Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.